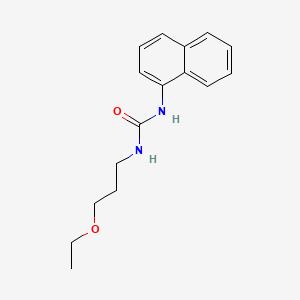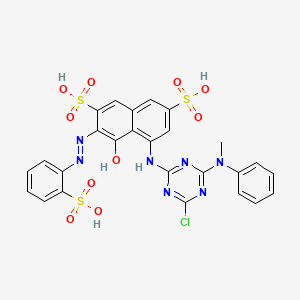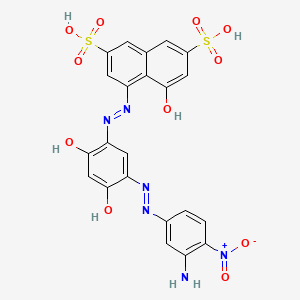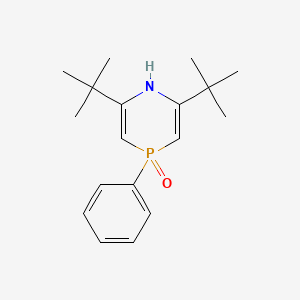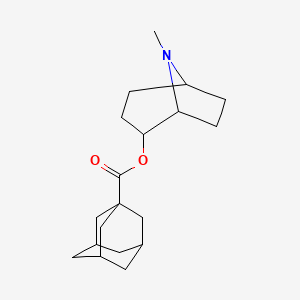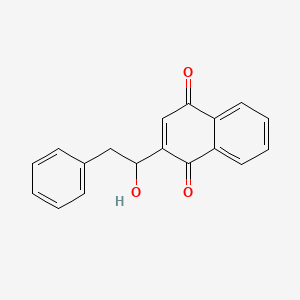
2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione can be achieved through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions. This method also offers high yields and an environmentally benign approach .
Industrial Production Methods: Industrial production methods for this compound typically involve multi-component reactions (MCRs) due to their simplicity, efficiency, and high selectivity. These methods are valuable in drug design and discovery, as they allow for the synthesis of bioactive and complex molecules with minimal workup .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxy and naphthoquinone functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include aromatic aldehydes, aromatic amines, and catalysts such as L-proline and nano copper (II) oxide. The reactions are typically carried out under reflux conditions in ethanol or under mild, ambient, and solvent-free conditions .
Major Products Formed: The major products formed from these reactions include various hydroxy-substituted naphthalene-1,4-dione derivatives. These derivatives exhibit fluorescence properties and are of interest in many disciplines, including electroluminescence devices, molecular probes for biochemical research, and traditional textile and polymer fields .
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione has a wide range of scientific research applications. In chemistry, it is used as a versatile substrate for the synthesis of a large array of heterocyclic compounds such as xanthenes, phenazines, quinoxalines, spiro compounds, acridines, oxazines, anthracenes, chromenes, furans, and quinolones . In biology and medicine, it has been studied for its potential as an anti-protozoan drug and its effectiveness in treating diseases such as Theileriosis . Additionally, it is used in the development of fluorescent materials for electroluminescence devices and molecular probes for biochemical research .
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The hydroxy and naphthoquinone functional groups play a crucial role in its biological activity. These groups facilitate the formation of reactive oxygen species (ROS) and the induction of oxidative stress, which can lead to cell death in certain types of cells . Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione can be compared with other similar compounds such as 2-hydroxy-1,4-naphthoquinone (lawsone) and 5-hydroxy-2-methyl-naphthalene-1,4-dione (plumbagin). These compounds share similar structural features and biological activities. this compound is unique due to its specific hydroxy and phenylethyl substitutions, which confer distinct chemical and biological properties .
List of Similar Compounds:- 2-Hydroxy-1,4-naphthoquinone (lawsone)
- 5-Hydroxy-2-methyl-naphthalene-1,4-dione (plumbagin)
- 2,3-Disubstituted-1,4-naphthoquinones containing an arylamine with trifluoromethyl group
Eigenschaften
CAS-Nummer |
6944-37-2 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-(1-hydroxy-2-phenylethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O3/c19-16(10-12-6-2-1-3-7-12)15-11-17(20)13-8-4-5-9-14(13)18(15)21/h1-9,11,16,19H,10H2 |
InChI-Schlüssel |
VGJVLFZDHPYDLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12798144.png)
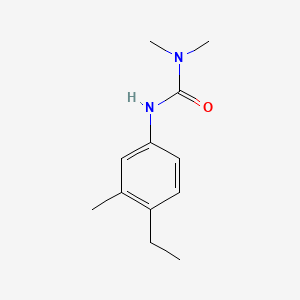
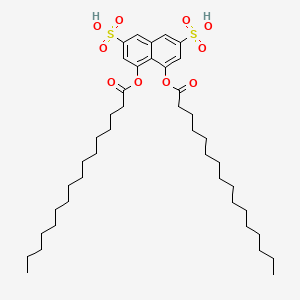
![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)


